molecular formula C19H20BrN3O3S2 B2647768 N-(4-bromo-1,3-benzothiazol-2-yl)-4-[butyl(methyl)sulfamoyl]benzamide CAS No. 892852-62-9

N-(4-bromo-1,3-benzothiazol-2-yl)-4-[butyl(methyl)sulfamoyl]benzamide

Cat. No.: B2647768
CAS No.: 892852-62-9
M. Wt: 482.41
InChI Key: PNLASTYOMHFHBL-UHFFFAOYSA-N
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Description

Introduction

Background and Significance of Benzothiazole-Sulfamoyl Benzamide Hybrids

Benzothiazole-sulfamoyl benzamide hybrids occupy a critical niche in drug discovery due to their dual pharmacophoric capabilities. The benzothiazole scaffold is a privileged structure in medicinal chemistry, exhibiting broad-spectrum biological activities. For instance, benzothiazole derivatives demonstrate potent anti-tubercular activity by inhibiting Mycobacterium tuberculosis growth at low micromolar concentrations. Similarly, sulfonamide groups are integral to carbonic anhydrase inhibitors and antiviral agents. Hybridizing these moieties leverages their complementary mechanisms, potentially overcoming drug resistance and improving target selectivity.

Recent studies highlight the efficacy of benzothiazole-sulfonamide hybrids against viral pathogens. For example, N-(3-benzo[d]thiazol-2-yl)-2-oxo-1(2H)-yl)arylsulfonamide derivatives exhibit inhibitory activity against herpes simplex virus type 1 (HSV-1) and coxsackievirus B4 (CBV4) with IC~50~ values below 50 µM. These findings underscore the therapeutic potential of combining benzothiazole’s rigid aromatic system with sulfonamide’s enzyme-targeting flexibility.

Table 1: Biological Activities of Representative Benzothiazole-Sulfonamide Hybrids
Compound Target Pathogen/Enzyme Activity (IC~50~) Source
7e HSV-1 22.2 µM
13a CBV4 42.8 µM
5-Chloro-2-nitro derivative M. tuberculosis <10 µM

Structural Classification within Heterocyclic Chemistry

N-(4-Bromo-1,3-benzothiazol-2-yl)-4-[butyl(methyl)sulfamoyl]benzamide belongs to the benzothiazole class of bicyclic heterocycles, characterized by a benzene ring fused to a thiazole moiety. The sulfamoyl benzamide component introduces a sulfonamide group (-SO~2~NH~2~) modified with butyl and methyl substituents, enhancing lipophilicity and target binding. Key structural features include:

  • 4-Bromo substituent : Electron-withdrawing groups at the 4-position of benzothiazole improve metabolic stability and intermolecular interactions.
  • Butyl(methyl)sulfamoyl group : Alkyl substitutions on the sulfonamide nitrogen modulate solubility and membrane permeability.
  • Amide linker : Connects benzothiazole and benzamide units, providing conformational rigidity.

This hybrid architecture aligns with trends in heterocyclic drug design, where modular synthesis enables systematic optimization of pharmacodynamic and pharmacokinetic properties.

Historical Development of Benzothiazole-Based Medicinal Compounds

Benzothiazole derivatives have evolved from early antimicrobial agents to targeted therapeutics. Ethoxzolamide, a carbonic anhydrase inhibitor, and riluzole, a neuroprotective agent, exemplify clinically successful benzothiazole drugs. The advent of molecular hybridization in the 2010s spurred the development of dual-acting hybrids, such as amantadine-benzsulfonamide conjugates with anti-dengue virus activity. Recent advances focus on anti-tubercular benzothiazoles synthesized via microwave irradiation and one-pot multicomponent reactions. These methods reduce reaction times from hours to minutes while improving yields, facilitating high-throughput drug discovery.

Research Objectives and Scientific Scope

The primary objectives of researching This compound include:

  • Synthetic Optimization : Developing efficient protocols using microwave-assisted or one-pot reactions to enhance yield and purity.
  • Structural Elucidation : Characterizing the compound via NMR, IR, and mass spectrometry to confirm regiochemistry and stereoelectronic effects.
  • Biological Evaluation : Screening against bacterial (e.g., M. tuberculosis) and viral (e.g., HSV-1, CBV4) targets to establish structure-activity relationships (SAR).
  • Mechanistic Studies : Conducting molecular docking to predict interactions with enzymes like DprE1 or USP7, which are implicated in tuberculosis and viral replication.

Properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)-4-[butyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O3S2/c1-3-4-12-23(2)28(25,26)14-10-8-13(9-11-14)18(24)22-19-21-17-15(20)6-5-7-16(17)27-19/h5-11H,3-4,12H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLASTYOMHFHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)-4-[butyl(methyl)sulfamoyl]benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable brominated aromatic aldehyde under acidic conditions.

    Bromination: The benzothiazole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the desired position.

    Sulfamoylation: The brominated benzothiazole is reacted with butyl(methyl)sulfamoyl chloride in the presence of a base such as triethylamine to form the sulfamoyl derivative.

    Amidation: Finally, the sulfamoyl derivative is coupled with 4-aminobenzamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-1,3-benzothiazol-2-yl)-4-[butyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)-4-[butyl(methyl)sulfamoyl]benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may interfere with cellular signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of "N-(4-bromo-1,3-benzothiazol-2-yl)-4-[butyl(methyl)sulfamoyl]benzamide" can be contextualized by comparing it to analogs with modifications in the benzothiazole ring, sulfamoyl group, or heterocyclic systems. Below is a detailed analysis:

Structural Analogs with Benzothiazole Modifications

Key analogs include:

  • 4-[butyl(methyl)sulfamoyl]-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide (ECHEMI 5): Substitutes bromine with chlorine at the 4-position and adds a methyl group at the 3-position. Chlorine’s lower atomic weight (35.5 vs. bromine’s 79.9) reduces molecular weight and may decrease lipophilicity.
  • 4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide (ECHEMI 6): Features a methoxy group at the 4-position and an ethyl group at the 3-position. Methoxy’s electron-donating nature may enhance solubility compared to bromine’s electron-withdrawing effect.
  • N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide (): Contains dichloro and dimethoxy substituents, yielding higher molecular weight (exact value unspecified) and extended retention time in chromatographic analyses. This suggests increased polarity or stability under analytical conditions .

Heterocyclic Variants with Sulfamoyl Benzamide Moieties

  • LMM5 and LMM11 (): These 1,3,4-oxadiazole derivatives retain the sulfamoyl benzamide structure but replace benzothiazole with oxadiazole. LMM5 and LMM11 exhibit antifungal activity against Candida albicans, implying that the benzothiazole core in the target compound may offer distinct binding interactions with fungal targets like thioredoxin reductase.

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents on Benzothiazole/Heterocycle Molecular Weight (g/mol) Key Properties/Activities References
This compound 4-Bromo ~495.4 (calculated) High lipophilicity; potential electrophilic reactivity
ECHEMI 5 4-Chloro, 3-methyl 850911-21-6 Reduced lipophilicity; steric hindrance
ECHEMI 6 3-Ethyl, 4-methoxy 533868-42-7 Enhanced solubility; metabolic stability
LMM5 1,3,4-Oxadiazole (non-benzothiazole) Antifungal (C. albicans)
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide 4,5-Dichloro, 3,5-dimethoxy High retention time; elevated molecular weight

Research Implications and Gaps

  • Activity Data : The target compound’s biological profile remains uncharacterized. Testing against fungal strains (as in LMM5/LMM11) or cancer targets (given benzothiazoles’ historical relevance in oncology) is warranted.
  • Synthetic Accessibility : highlights conventional synthesis routes for benzamide derivatives, which could be adapted for scalable production .
  • Computational Modeling : Molecular docking studies could elucidate how bromine’s electronic effects influence target binding compared to chloro/methoxy analogs.

Biological Activity

N-(4-bromo-1,3-benzothiazol-2-yl)-4-[butyl(methyl)sulfamoyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H15BrN2O2S
  • Molecular Weight : 329.21 g/mol
  • CAS Number : 1823565-33-8

The biological activity of this compound is primarily attributed to its structural features, particularly the presence of the benzothiazole moiety and the sulfonamide group. These structural elements facilitate interactions with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites or allosteric sites, modulating their function.
  • Antimicrobial Activity : Its sulfonamide group contributes to its ability to interfere with bacterial folate synthesis, a common mechanism among sulfa drugs.
  • Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various strains of bacteria and fungi. The compound's mechanism involves inhibition of dihydropteroate synthase, an enzyme critical for bacterial growth.

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

The compound has been evaluated for its anticancer potential in several studies. Notably, it has shown efficacy against various cancer cell lines, including breast and lung cancer cells.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
A549 (Lung Cancer)15

Case Studies

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus, suggesting potential use as a topical antimicrobial agent .
  • Anticancer Research : In vitro studies revealed that this compound induced apoptosis in MCF-7 cells through activation of caspase pathways .
  • Mechanistic Insights : Further investigation into its mechanism revealed that the compound affects cell cycle progression by downregulating cyclin D1 expression and upregulating p21, indicating a G1 phase arrest .

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